4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a compound of significant interest in medicinal chemistry and materials science. It features a benzamide structure with a chloromethyl-substituted oxadiazole moiety, which contributes to its unique properties and potential applications. The compound is synthesized through specific chemical reactions that involve various reagents and conditions, leading to its classification as a heterocyclic compound.
The compound can be sourced from chemical suppliers and is documented in databases such as PubChem, which provides detailed information on its structure and properties.
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide is classified under the category of benzamides and oxadiazoles, which are known for their diverse biological activities. This classification highlights its relevance in pharmacological research and material development.
The synthesis of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide typically involves the following steps:
The reaction conditions are crucial for optimizing yield and purity. Commonly used techniques include:
The molecular formula of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide is . The structure consists of a benzene ring attached to an oxadiazole ring containing a chloromethyl group.
Key structural data includes:
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide can participate in several chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide primarily involves its interactions with biological targets such as enzymes and receptors.
The compound can inhibit enzyme activity by binding to active sites or modulating receptor functions through competitive inhibition or allosteric effects. This interaction can lead to significant changes in cellular processes such as signaling pathways and metabolic functions.
Key physical properties include:
Chemical properties include:
Relevant data suggest that the compound exhibits notable stability under standard laboratory conditions.
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, was initially classified as "furo[ab1]diazole" and remained largely unexplored for nearly 80 years [1] [8]. Significant interest emerged in the 1960s following observations of its photochemical rearrangements and the market introduction of Oxolamine—the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant [1] [8]. This period marked the transition of 1,2,4-oxadiazoles from chemical curiosities to therapeutically relevant scaffolds.
By the late 20th century, systematic exploration revealed their versatile bioactivity. Derivatives exhibited antagonism against neurokinin receptors (e.g., Prenoxdiazine for cough), antiviral properties (e.g., Pleconaril targeting picornaviruses), and neuromuscular applications (e.g., Ataluren for Duchenne muscular dystrophy) [1]. The discovery of naturally occurring 1,2,4-oxadiazoles, such as cytotoxic indole alkaloids Phidianidine A and B from marine mollusks (2011), further underscored their biological significance [1].
Contemporary drug discovery leverages 1,2,4-oxadiazoles for their metabolic stability and synthetic versatility. Over 15% of recent patents (2020–2023) for kinase inhibitors and antimicrobial agents incorporate this motif, reflecting its entrenched role in addressing resistance challenges [5] [8].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | Synthesis by Tiemann and Krüger | First chemical characterization |
1960s | Oxolamine (Perebron®) launch | First therapeutic agent; antitussive |
2011 | Isolation of Phidianidines A/B | Natural products with cytotoxic activity |
2020s | MAO-B inhibitors for neurodegeneration | Neuroprotective agents targeting oxidative stress |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent limitations of these groups. Its higher hydrolytic stability arises from resonance delocalization and the electronegative nitrogen-oxygen framework, which impede nucleophilic attack [9] . For instance, replacing ester moieties with 1,2,4-oxadiazoles in GABA analogs reduced hepatic metabolism by cytochrome P450 enzymes, extending plasma half-lives by 3-fold in preclinical models [9].
This bioisosteric replacement also modulates electronic properties. The 1,2,4-oxadiazole ring exhibits a dipole moment (~3.5 D) that enhances interactions with target proteins. In monoamine oxidase B (MAO B) inhibitors, derivatives bearing this motif demonstrated 10-fold higher affinity than amide counterparts due to favorable dipole alignment within the enzyme’s FAD-binding cavity . Additionally, the ring’s planar geometry facilitates π-stacking with aromatic residues (e.g., Tyr398 in COX-2), improving anti-inflammatory activity in compounds like those reported by Kashid and colleagues (2022) [2].
Recent studies quantify its impact on drug-likeness:
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide integrates three pharmacophoric elements into a singular framework: a benzamide moiety, a 1,2,4-oxadiazole core, and a reactive chloromethyl arm. This tripartite structure enables multifaceted interactions with biological targets and provides a synthetic handle for diversification [4] [7]. The benzamide group establishes hydrogen bonds via its carbonyl and amide protons (e.g., with kinase hinge regions), while the oxadiazole ring contributes dipolar interactions and rigidity [10].
The chloromethyl (-CH₂Cl) substituent at the oxadiazole 5-position is pivotal for:
Table 2: Synthetic Routes to 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Step | Reaction | Reagents/Conditions | Key Intermediate |
---|---|---|---|
1 | Amidoxime Formation | NH₂OH·HCl, NaOH, Ethanol/H₂O, Δ, 4h | 4-Cyanobenzamide oxime |
2 | Cyclization | Chloroacetyl chloride, Toluene, 110°C | 3-(4-carbamoylphenyl)-5-(chloromethyl)-1,2,4-oxadiazole |
3 | Purification | Recrystallization (Ethanol) | >95% Purity by HPLC |
Structure-activity relationship (SAR) studies emphasize the benzamide’s substitution tolerance. Meta-substituted electron-withdrawing groups (e.g., -CF₃) enhance antifungal potency against Sclerotinia sclerotiorum (EC₅₀ = 6.67 mg/L versus 14.19 mg/L for quinoxyfen) by strengthening target binding, while ortho-substitutions sterically hinder interactions [10]. The compound’s crystallographic profile (monoclinic P2₁/c space group) further confirms planarity between benzamide and oxadiazole rings, optimal for target engagement [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1